(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine
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Overview
Description
(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine is a complex organic compound characterized by its unique tetrazole ring fused to a piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole ring and its subsequent fusion with the piperidine ring. Common reagents used in these reactions include sodium azide for the tetrazole formation and various protecting groups to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the tetrazole ring could lead to a dihydrotetrazole compound.
Scientific Research Applications
(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyl and tetrazole functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine: is unique due to its specific arrangement of functional groups and ring structures.
Similar compounds: include other tetrazole-containing piperidines and hydroxymethyl derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of multiple hydroxyl groups and a tetrazole ring, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C6H10N4O4 |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
(5S,6S,7R,8R)-5-(hydroxymethyl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6,7,8-triol |
InChI |
InChI=1S/C6H10N4O4/c11-1-2-3(12)4(13)5(14)6-7-8-9-10(2)6/h2-5,11-14H,1H2/t2-,3-,4+,5-/m0/s1 |
InChI Key |
UCJXQRFJERKPOZ-KLVWXMOXSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](C2=NN=NN12)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C2=NN=NN12)O)O)O)O |
Origin of Product |
United States |
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